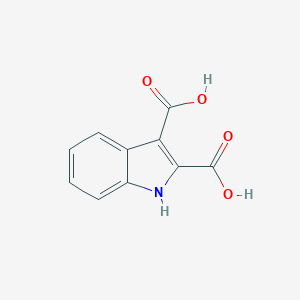
1H-indole-2,3-dicarboxylic acid
概要
説明
1H-indole-2,3-dicarboxylic acid is a compound with the molecular weight of 205.17 . It’s a solid substance stored in dry conditions at 2-8°C . The compound is of 95% purity .
Molecular Structure Analysis
The molecular structure of 1H-indole-2,3-dicarboxylic acid consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for the compound is 1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
1H-indole-2,3-dicarboxylic acid is a solid substance . It’s stored in dry conditions at 2-8°C . The compound has a molecular weight of 205.17 .科学的研究の応用
HIV-1 Integrase Inhibition
Indole derivatives have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors. The indole core and carboxyl group can chelate Mg2+ ions within the active site of integrase, effectively inhibiting the strand transfer of the virus .
Antitubercular Activity
Indole-based compounds have shown potential in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. The indole moiety plays a crucial role in the activity of these compounds .
Cancer Treatment
Indoles, both natural and synthetic, exhibit various biologically vital properties, including applications in treating cancer cells. They have attracted attention for their potential use in targeting different types of cancer .
Microbial Infections
The structural framework of indoles has been utilized in developing treatments for microbial infections. Their biological activity is significant in combating various microbial diseases .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
将来の方向性
Indole derivatives, including 1H-indole-2,3-dicarboxylic acid, have been found to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community . Therefore, the future directions for 1H-indole-2,3-dicarboxylic acid could involve further exploration of its biological properties and the development of new synthesis methods.
作用機序
Target of Action
1H-Indole-2,3-dicarboxylic acid, a derivative of indole, has been found to target multiple receptors . Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . A specific derivative of 1H-indole-2,3-dicarboxylic acid has been reported to target the 14-3-3η protein, which is involved in the treatment of liver cancer .
Mode of Action
The mode of action of 1H-indole-2,3-dicarboxylic acid involves its interaction with its targets, leading to various changes. For instance, it has been reported that indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The specific interactions and resulting changes would depend on the particular derivative and target involved.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
The result of the action of 1H-indole-2,3-dicarboxylic acid would depend on the specific derivative and target involved. For instance, certain derivatives have been reported to show inhibitory activity against influenza A . Another derivative was found to exhibit the best integrase inhibitory effect, increasing the activity about 10.4-folds compared with a reference compound .
Action Environment
The action, efficacy, and stability of 1H-indole-2,3-dicarboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . The interaction between the host and microorganism widely affects the immune and metabolic status .
特性
IUPAC Name |
1H-indole-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNROFBGTNXXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625415 | |
| Record name | 1H-Indole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,3-dicarboxylic acid | |
CAS RN |
103030-09-7 | |
| Record name | 1H-Indole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



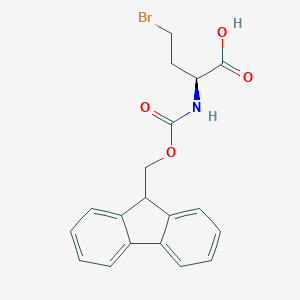
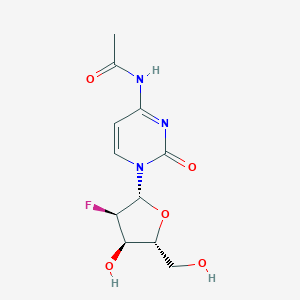
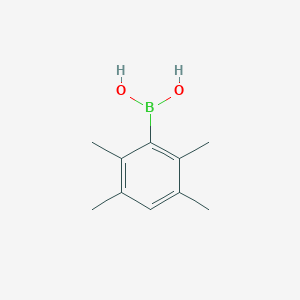
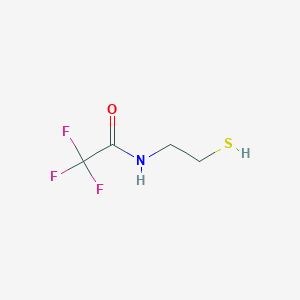

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

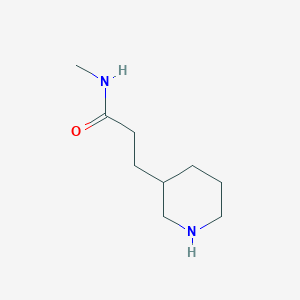

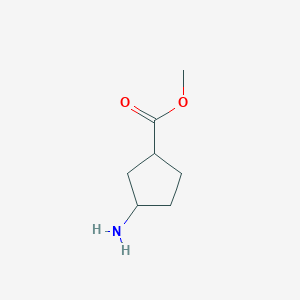
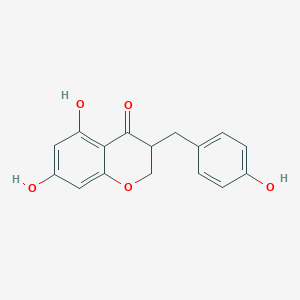
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

